4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile
Description
4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile is a structurally complex azo compound characterized by:
- Core structure: A central diazenyl (-N=N- ) group linking a para-substituted phenyl ring to a benzonitrile moiety.
- Substituents: The phenyl ring is functionalized with a di([1,1'-biphenyl]-4-yl)amino group, comprising two biphenyl units attached to an amine nitrogen.
- Functional groups: The nitrile (-C≡N) group at the para position of the benzonitrile provides electron-withdrawing properties, while the biphenyl groups enhance steric bulk and π-conjugation.
Potential applications:
Properties
CAS No. |
648901-07-9 |
|---|---|
Molecular Formula |
C37H26N4 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4-[[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C37H26N4/c38-27-28-11-17-33(18-12-28)39-40-34-19-25-37(26-20-34)41(35-21-13-31(14-22-35)29-7-3-1-4-8-29)36-23-15-32(16-24-36)30-9-5-2-6-10-30/h1-26H |
InChI Key |
GHWKAWNMGBVIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an aromatic compound containing an electron-donating group. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high efficiency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes and studies.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through the azo bond. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on structural analysis.
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The target compound’s nitrile group (-C≡N) contrasts with aldehyde (-CHO) in , offering distinct electronic properties for charge transfer applications.
Unique Advantages of Target Compound :
- Chemical versatility : The nitrile group allows for nucleophilic additions or cycloadditions, unlike aldehyde-containing analogs .
Biological Activity
The compound 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile is a complex azo compound featuring biphenyl and diazenyl moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
- IUPAC Name : 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile
- Molecular Formula : C₃₁H₂₃N₅
- Molecular Weight : 485.55 g/mol
Antimicrobial Activity
Research has shown that azo compounds exhibit significant antimicrobial properties. In a study evaluating various phenyldiazenyl-containing compounds, the minimal inhibitory concentration (MIC) against several bacteria was determined. The results indicated that compounds similar to the target compound exhibited effective antibacterial activity against:
- Escherichia coli
- Enterobacter cloacae
- Bacillus licheniformis
- Mycobacterium tuberculosis
For instance, one derivative demonstrated an MIC of against Bacillus licheniformis, which highlights the potential of azo compounds in developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of azo compounds was assessed using carrageenan-induced paw edema tests in rats. The results indicated that these compounds could significantly reduce inflammation, suggesting their utility in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and mediators .
Anticancer Activity
Several studies have investigated the anticancer properties of similar azo compounds. For example, one study reported that certain derivatives were evaluated on MCF-7 breast cancer cells using MTT assays, revealing a dose-dependent cytotoxic effect. The most promising compound inhibited cell proliferation and induced apoptosis at low micromolar concentrations (IC50 values ranging from to ) compared to standard chemotherapeutics .
Case Studies and Research Findings
The biological activity of azo compounds like 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell walls and interference with essential metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes and reduction in cytokine production.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
